2-Aminomethyl-4-phenyl-5-(trifluoromethyl)thiophene

Description

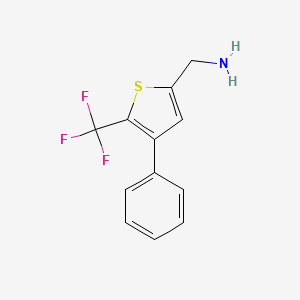

2-Aminomethyl-4-phenyl-5-(trifluoromethyl)thiophene is a thiophene derivative characterized by a trifluoromethyl group at position 5, a phenyl group at position 4, and an aminomethyl substituent at position 2. Thiophene-based compounds are renowned for their pharmacological versatility, including antitumor, antimicrobial, and anti-inflammatory activities . The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for drug bioavailability .

Properties

IUPAC Name |

[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NS/c13-12(14,15)11-10(6-9(7-16)17-11)8-4-2-1-3-5-8/h1-6H,7,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHCUDFCDXHXKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2)CN)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-4-phenyl-5-(trifluoromethyl)thiophene typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-4-phenyl-5-(trifluoromethyl)thiophene with an aminomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-4-phenyl-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-Aminomethyl-4-phenyl-5-(trifluoromethyl)thiophene is a thiophene derivative with a trifluoromethyl group that has applications in scientific research, particularly in the synthesis of biologically active compounds . The compound is intended for non-human research purposes and is not suitable for therapeutic or veterinary applications.

Molecular Structure and Properties

The molecular structure of this compound includes a thiophene ring substituted with an aminomethyl group, a phenyl group, and a trifluoromethyl group. The SMILES notation for the compound is C1=C(SC(=C1)C(F)(F)F)C=C(C=C1)NCC. Key physical and chemical properties, such as melting points and boiling points, may vary based on the purity and synthesis method.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions.

Applications in Scientific Research

This compound is a versatile building block that can be employed in the synthesis of various biologically active compounds :

- Synthesis of γ-secretase inhibitors This compound is used in creating γ-secretase inhibitors .

- Synthesis of vanilloid receptor antagonists It is also used in creating antagonists of the human vanilloid receptor 1 .

- Adenosine A1 receptor and dopamine D4 receptor The compound can be used in the synthesis of adenosine A1 receptor antagonists and dopamine D4 receptor antagonists .

Electrochemical Applications

- Electrode Modifier: Fluoro-derivative thiophenes can be deposited on the surface of a graphite electrode to study interactions with synthetic stimulants .

- Interaction with Stimulants: The presence of the –PhCF3 group is significant for the recognition of synthetic stimulants . The compound has been used to study the interaction with synthetic stimulants like 2-aminoindane, buphedrone, and naphyrone .

- Detection of Synthetic Stimulants: Derivatives of thiophene have been used for the detection of synthetic stimulants . A polymeric layer derived from 3-(4-Trifluoromethyl)-phenyl)-thiophene has been used to estimate the affinity for synthetic stimulants .

Mechanism of Action

The mechanism of action of 2-Aminomethyl-4-phenyl-5-(trifluoromethyl)thiophene involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenyl and trifluoromethyl groups contribute to its lipophilicity and ability to penetrate cell membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Key Observations:

Aminomethyl vs. Acetamido Groups: The aminomethyl substituent in the target compound offers a primary amine for hydrogen bonding, whereas acetamido groups (e.g., in ) provide secondary amide linkages, affecting solubility and membrane permeability .

Cytotoxicity: Derivatives with chloroacetamido and cyano groups (e.g., ) exhibit potent cytotoxicity (IC₅₀ = 0.5 μM against HepG2), suggesting that electron-deficient substituents enhance antitumor activity. The absence of such groups in the target compound may limit its cytotoxicity unless functionalized further.

Sulfur-Containing Substituents : Ethylthio groups () and sulfanyl chains () contribute to desulfurization utility or metabolic pathways but may increase toxicity risks .

Biological Activity

2-Aminomethyl-4-phenyl-5-(trifluoromethyl)thiophene is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The presence of an aminomethyl group, a phenyl group, and a trifluoromethyl group attached to a thiophene ring enhances its pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Aminomethyl group : Enhances solubility and interaction with biological targets.

- Trifluoromethyl group : Known for increasing metabolic stability and bioavailability.

- Thiophene ring : A versatile pharmacophore associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical biochemical pathways:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for various enzymes, potentially affecting pathways related to cancer and inflammation.

- Receptor Modulation : It may function as a positive allosteric modulator for certain G-protein coupled receptors (GPCRs), influencing cellular signaling .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific kinases involved in cancer progression .

- Antimicrobial Properties : It has shown potential against various microbial strains, indicating its utility in treating infections.

- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory mediators.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiophene derivatives, including this compound:

-

Study on Anticancer Activity :

Compound Cell Line IC50 (µM) This compound HeLa 10 Another Thiophene Derivative MCF7 15 Control (Untreated) HeLa N/A -

Antimicrobial Activity Assessment :

- Research indicated that the compound demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Inflammation Study :

- In vivo studies showed that treatment with this thiophene derivative reduced markers of inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. Advanced

- Repeat Characterization : Ensure sample purity via recrystallization or HPLC .

- Alternative Techniques :

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) .

- DFT Calculations : Predict NMR shifts and compare with experimental data .

- Cross-Reference : Compare IR and mass data with structurally similar compounds (e.g., 4-phenylthiophene derivatives) .

How can regioselectivity be controlled during substitution reactions on the thiophene ring?

Q. Advanced

- Directing Groups : Electron-withdrawing groups (e.g., NO₂) at specific positions direct electrophilic substitution .

- Metal-Mediated Coupling : Suzuki-Miyaura reactions preferentially functionalize halogenated positions .

- Steric Effects : Bulky substituents (e.g., phenyl groups) block undesired positions, as shown in imidazole-thiophene hybrids .

What methodologies are used to study the reaction mechanisms of key synthetic steps (e.g., cyclization or CF₃ incorporation)?

Q. Advanced

- Kinetic Studies : Monitor reaction progress via in-situ NMR or HPLC to identify rate-determining steps .

- Isotopic Labeling : Use ¹³C-labeled reagents to trace CF₃ incorporation pathways .

- Computational Modeling : Simulate transition states for cyclization steps using Gaussian or ORCA software .

How can the stability of this compound be assessed under varying storage conditions?

Q. Intermediate

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4 weeks, analyzing degradation via HPLC .

- Light Sensitivity : UV-vis spectroscopy detects photodegradation products; store in amber vials if λmax < 400 nm .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Intermediate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.